molecular formula C15H12Br2O B3049025 4,5-Dibromo-9,9-dimethyl-9H-xanthene CAS No. 190789-35-6

4,5-Dibromo-9,9-dimethyl-9H-xanthene

Cat. No.: B3049025
CAS No.: 190789-35-6
M. Wt: 368.06 g/mol
InChI Key: BPRHSTFUDDBCAQ-UHFFFAOYSA-N
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Description

4,5-Dibromo-9,9-dimethyl-9H-xanthene is a chemical compound with the molecular formula C15H12Br2O. It is a derivative of xanthene, a tricyclic aromatic compound, and is characterized by the presence of two bromine atoms at the 4 and 5 positions and two methyl groups at the 9 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-9,9-dimethyl-9H-xanthene typically involves the bromination of 9,9-dimethylxanthene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions often include refluxing the mixture to ensure complete bromination at the desired positions .

Industrial Production Methods

This would include optimizing the reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process .

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-9,9-dimethyl-9H-xanthene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 4,5-dimethoxy-9,9-dimethyl-9H-xanthene .

Mechanism of Action

The mechanism of action of 4,5-Dibromo-9,9-dimethyl-9H-xanthene involves its interaction with specific molecular targets and pathways. The bromine atoms and the xanthene core structure allow it to participate in various chemical reactions, potentially affecting biological systems by binding to proteins or nucleic acids. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dibromo-9,9-dimethyl-9H-xanthene is unique due to the presence of both bromine atoms and methyl groups, which confer specific reactivity and stability. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

4,5-dibromo-9,9-dimethylxanthene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br2O/c1-15(2)9-5-3-7-11(16)13(9)18-14-10(15)6-4-8-12(14)17/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRHSTFUDDBCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC=C2)Br)OC3=C1C=CC=C3Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578516
Record name 4,5-Dibromo-9,9-dimethyl-9H-xanthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190789-35-6
Record name 4,5-Dibromo-9,9-dimethyl-9H-xanthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dibromo-9,9-dimethyl-9H-xanthene
Reactant of Route 2
4,5-Dibromo-9,9-dimethyl-9H-xanthene
Reactant of Route 3
4,5-Dibromo-9,9-dimethyl-9H-xanthene
Reactant of Route 4
4,5-Dibromo-9,9-dimethyl-9H-xanthene
Reactant of Route 5
4,5-Dibromo-9,9-dimethyl-9H-xanthene
Reactant of Route 6
4,5-Dibromo-9,9-dimethyl-9H-xanthene

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